molecular formula C12H12N2O B13952699 3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Katalognummer: B13952699
Molekulargewicht: 200.24 g/mol
InChI-Schlüssel: NHXZBETZEBICRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique structure combining a pyrrolo and isoxazole ring. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cycloaddition of nitro compounds with aldehydes or activated ketones. One common method includes the reaction of primary nitro compounds with aldehydes in a 1:2 molar ratio, leading to the formation of isoxazoline-N-oxides or isoxazole derivatives .

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, often employs metal-catalyzed cycloaddition reactions. For example, AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes can lead to substituted isoxazoles under moderate reaction conditions . This method is advantageous due to its high yield and functional group compatibility.

Analyse Chemischer Reaktionen

Types of Reactions

3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: Substitution reactions can introduce different substituents at specific positions on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include primary nitro compounds, aldehydes, and activated ketones. Reaction conditions often involve the use of catalysts such as AuCl3 or CuCl, and the reactions are typically carried out under moderate temperatures .

Major Products Formed

The major products formed from these reactions are various substituted isoxazole derivatives, which can have different functional groups depending on the reagents and conditions used .

Wirkmechanismus

The mechanism of action of 3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific derivative and its application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole include other isoxazole derivatives such as:

Uniqueness

What sets this compound apart is its unique combination of the pyrrolo and isoxazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C12H12N2O

Molekulargewicht

200.24 g/mol

IUPAC-Name

3-(2-methylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C12H12N2O/c1-8-4-2-3-5-9(8)11-10-6-7-13-12(10)15-14-11/h2-5,13H,6-7H2,1H3

InChI-Schlüssel

NHXZBETZEBICRP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C2=NOC3=C2CCN3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.